molecular formula C19H20ClN3O2 B4958828 N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea

N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea

Cat. No. B4958828
M. Wt: 357.8 g/mol
InChI Key: AZJKQFSGKBWNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPU belongs to the class of compounds known as piperidine derivatives and has been found to exhibit a wide range of biological activities. In

Scientific Research Applications

N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications, including its anticancer, antipsychotic, and anticonvulsant activities. In cancer research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antipsychotic research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been shown to exhibit antipsychotic effects in animal models of schizophrenia. In anticonvulsant research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to reduce seizures in animal models of epilepsy.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has also been shown to bind to dopamine and serotonin receptors in the brain, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antipsychotic research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to reduce dopamine and serotonin levels in the brain, which may contribute to its antipsychotic effects. In anticonvulsant research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to enhance the activity of GABA, an inhibitory neurotransmitter in the brain.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. However, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea. One area of research is the development of more potent and selective analogs of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea for use in cancer and antipsychotic therapy. Another area of research is the identification of the specific enzymes and receptors targeted by N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea, which may provide insights into its mechanism of action. Additionally, research is needed to investigate the potential toxicity of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea and its analogs and to develop strategies to minimize any adverse effects.

Synthesis Methods

The synthesis of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea involves the reaction of 1-benzoyl-4-piperidone with 3-chloroaniline in the presence of urea and a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea in high yield and purity. This synthesis method has been optimized to produce N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea on a large scale and has been used in numerous research studies.

properties

IUPAC Name

1-(1-benzoylpiperidin-4-yl)-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-15-7-4-8-17(13-15)22-19(25)21-16-9-11-23(12-10-16)18(24)14-5-2-1-3-6-14/h1-8,13,16H,9-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKQFSGKBWNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[1-(phenylcarbonyl)piperidin-4-yl]urea

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